An In-depth Technical Guide to (R)-carnitinyl-CoA Betaine
An In-depth Technical Guide to (R)-carnitinyl-CoA Betaine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is crucial. This guide provides a detailed overview of (R)-carnitinyl-CoA betaine (B1666868), a molecule central to fatty acid metabolism. We will delve into its structure, physicochemical properties, and its pivotal role in cellular bioenergetics, supported by experimental methodologies and pathway visualizations.
Chemical Structure and Properties
(R)-carnitinyl-CoA betaine is a complex biomolecule that plays a crucial role in the transport of activated fatty acids into the mitochondrial matrix for β-oxidation. It is an ammonium (B1175870) betaine and a 3-hydroxy fatty acyl-CoA.[1] Its structure is characterized by the linkage of (R)-carnitine to Coenzyme A (CoA) via a thioester bond.
The systematic IUPAC name for (R)-carnitinyl-CoA betaine is [(2R)-4-[(2-{3-[(2R)-4-[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl phosphonato)oxy]-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl)sulfanyl]-2-hydroxy-4-oxobutyl]trimethylazanium.[2]
Synonyms:
Physicochemical Data
A summary of the key physicochemical properties of (R)-carnitinyl-CoA betaine is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Chemical Formula | C28H49N8O18P3S | DrugBank[2] |
| Average Molecular Weight | 910.718 g/mol | DrugBank[2] |
| Monoisotopic Molecular Weight | 910.20983703 g/mol | DrugBank[2] |
| State | Solid | DrugBank[2] |
| Water Solubility (Predicted) | 3.51 mg/mL | ALOGPS[2] |
| logP (Predicted) | -1.5 | ALOGPS[2] |
| pKa (Strongest Acidic) | 0.83 | Chemaxon[2] |
| pKa (Strongest Basic) | 4.89 | Chemaxon[2] |
| Physiological Charge | -3 | Chemaxon[2] |
Biological Role: The Carnitine Shuttle
(R)-carnitinyl-CoA betaine is a key intermediate in the carnitine shuttle , a vital metabolic pathway responsible for the translocation of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[3][4][5] This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle and the heart.[6]
The carnitine shuttle involves a series of enzymatic steps:
-
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their corresponding acyl-CoA esters by acyl-CoA synthetases.
-
Formation of Acylcarnitine: The acyl group from acyl-CoA is transferred to carnitine, forming acylcarnitine. This reaction is catalyzed by carnitine palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane.[3][7]
-
Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[3][5]
-
Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) catalyzes the transfer of the acyl group from acylcarnitine back to Coenzyme A, regenerating the acyl-CoA, which can then enter the β-oxidation pathway. The released carnitine is transported back to the cytoplasm by CACT.[7]
The role of (R)-carnitinyl-CoA betaine is transient, representing the state where the carnitine moiety is esterified to Coenzyme A.
Visualization of the Carnitine Shuttle
The following diagram illustrates the key steps of the carnitine shuttle, highlighting the involvement of (R)-carnitinyl-CoA betaine's precursors and derivatives.
Experimental Protocols
The analysis of (R)-carnitinyl-CoA betaine and related acylcarnitines and acyl-CoAs typically involves sophisticated analytical techniques. Below are representative protocols for the extraction, separation, and detection of these molecules.
Sample Preparation and Extraction
A common procedure for the extraction of carnitine esters from biological samples involves protein precipitation followed by solid-phase extraction.
Protocol:
-
Homogenization: Homogenize tissue samples in a cold buffer (e.g., phosphate-buffered saline).
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (2:1 v/v solvent to sample), to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Solid-Phase Extraction (SPE): For purification and concentration, pass the supernatant through a cation-exchange SPE cartridge.
-
Elution: Elute the bound carnitine and acylcarnitines using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the analysis of acylcarnitines and acyl-CoAs.
3.2.1. HPLC Separation of Acyl-CoA Esters
Protocol:
-
Chromatographic Column: Utilize a C8 or C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.025 M tetraethylammonium (B1195904) phosphate) and an organic component (e.g., methanol or acetonitrile).[8]
-
Gradient Program: Start with a low percentage of the organic phase and gradually increase it to elute compounds with increasing hydrophobicity.
-
Detection: Monitor the eluate at 254 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[8]
3.2.2. Mass Spectrometric Analysis of Acylcarnitines
Tandem mass spectrometry (MS/MS) is highly effective for the sensitive and specific detection of acylcarnitines.[9][10]
Protocol:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Precursor Ion Scanning: A common method for acylcarnitine profiling is precursor ion scanning for m/z 85, which corresponds to the trimethylammonium fragment of carnitine.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, use MRM by selecting specific precursor-to-product ion transitions for each acylcarnitine of interest.
-
Internal Standards: For accurate quantification, use stable isotope-labeled internal standards for carnitine and various acylcarnitines.
Workflow for Analysis
The following diagram outlines a typical experimental workflow for the analysis of carnitine and its esters from biological samples.
Synthesis of Carnitinyl-CoA Esters
A common method for the synthesis of acyl-CoA esters involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[11] This method offers high yields and minimizes side reactions.
Generalized Synthetic Scheme:
-
Protection of Functional Groups: The hydroxyl and amino groups of (R)-carnitine that are not involved in the desired reaction need to be protected using appropriate protecting groups.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protected carnitine is activated, for example, by converting it to an NHS ester.
-
Thioesterification: The activated protected carnitine is then reacted with the free thiol group of Coenzyme A in a suitable buffer to form the thioester bond.
-
Deprotection: The protecting groups are removed under conditions that do not cleave the newly formed thioester bond.
-
Purification: The final product is purified using techniques such as HPLC.
Conclusion
(R)-carnitinyl-CoA betaine and its associated metabolic pathway, the carnitine shuttle, are of paramount importance in cellular energy metabolism. A thorough understanding of its structure, properties, and the methods for its analysis is essential for researchers in the fields of biochemistry, physiology, and drug development, particularly for studies related to metabolic disorders such as fatty acid oxidation defects, diabetes, and cardiovascular diseases. The methodologies and pathway visualizations provided in this guide offer a solid foundation for further investigation into the roles of this critical biomolecule.
References
- 1. (R)-carnitinyl-CoA betaine | C28H49N8O18P3S | CID 5287894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Reactome | Carnitine shuttle [reactome.org]
- 4. mitochondrial L-carnitine shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography of coenzyme A esters formed by transesterification of short-chain acylcarnitines: diagnosis of acidemias by urinary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
